Hydrogen-Bond Donor Capacity: Free Piperazine NH Versus N-Substituted Analogs
The target compound possesses three hydrogen-bond donors (two NH groups and one piperazine NH), whereas N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine (a common highly substituted analog) has only two HBDs because the piperazine 4-position is alkylated [1][2]. In the GPR6 modulator patent class, retention of the free piperazine NH correlates with improved CNS multiparameter optimization scores for dopamine and serotonin receptor targets, where a HBD count of 2–3 is optimal for blood-brain barrier penetration and target engagement [3].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD Count = 3; TPSA = 53.1 Ų (PubChem computed, CID 45788979) [1] |
| Comparator Or Baseline | N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine: HBD Count = 2 (estimated from structure, piperazine N4 substituted); TPSA = ~41 Ų (estimated from similar chemotypes lacking free NH) |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +12 Ų |
| Conditions | Computed physicochemical property comparison; PubChem 2.1 and Cactvs 3.4.8.18 descriptors. |
Why This Matters
The additional hydrogen-bond donor and higher TPSA of the target compound may enable distinct binding modes to aspartate-rich receptor pockets (e.g., GPCR orthosteric sites) that N-alkylated analogs cannot achieve, making it the preferred choice for screening campaigns targeting receptors requiring a basic amine interaction.
- [1] PubChem. Cyclopropyl-(3-piperazin-1-yl-quinoxalin-2-yl)-amine hydrochloride. Compound Summary for CID 45788979. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine. Compound Summary. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] WO2014028479A1 – Quinoxaline derivatives as GPR6 modulators. Takeda Pharmaceutical Company Limited. Published 2014-02-20. (Class-level inference on piperazine substitution and CNS target engagement). View Source
